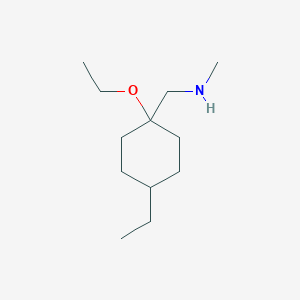

1-(1-ethoxy-4-ethylcyclohexyl)-N-methylmethanamine

Descripción

1-(1-ethoxy-4-ethylcyclohexyl)-N-methylmethanamine is an organic compound that belongs to the class of amines It is characterized by the presence of an ethoxy group, an ethyl group, and a cyclohexyl ring attached to a methanamine backbone

Propiedades

Fórmula molecular |

C12H25NO |

|---|---|

Peso molecular |

199.33 g/mol |

Nombre IUPAC |

1-(1-ethoxy-4-ethylcyclohexyl)-N-methylmethanamine |

InChI |

InChI=1S/C12H25NO/c1-4-11-6-8-12(9-7-11,10-13-3)14-5-2/h11,13H,4-10H2,1-3H3 |

Clave InChI |

CTEBUIXTHLJRAH-UHFFFAOYSA-N |

SMILES canónico |

CCC1CCC(CC1)(CNC)OCC |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-ethoxy-4-ethylcyclohexyl)-N-methylmethanamine typically involves the following steps:

Formation of the Cyclohexyl Ring: The cyclohexyl ring can be synthesized through a cyclization reaction of appropriate precursors under acidic or basic conditions.

Introduction of the Ethoxy and Ethyl Groups: The ethoxy and ethyl groups can be introduced via alkylation reactions using ethyl halides and ethoxy compounds in the presence of a strong base such as sodium hydride.

Industrial Production Methods

Industrial production of 1-(1-ethoxy-4-ethylcyclohexyl)-N-methylmethanamine may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis.

Análisis De Reacciones Químicas

Types of Reactions

1-(1-ethoxy-4-ethylcyclohexyl)-N-methylmethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of substituted amine products.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of oxides and hydroxyl derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted amine products.

Aplicaciones Científicas De Investigación

1-(1-ethoxy-4-ethylcyclohexyl)-N-methylmethanamine has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

Biology: Investigated for its potential biological activity and interactions with biological targets.

Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 1-(1-ethoxy-4-ethylcyclohexyl)-N-methylmethanamine involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by binding to specific sites on these targets, leading to modulation of their activity. The pathways involved in its mechanism of action include signal transduction and metabolic pathways.

Comparación Con Compuestos Similares

Similar Compounds

- 1-(1-ethoxy-4-methylcyclohexyl)-N-methylmethanamine

- 1-(1-ethoxy-4-ethylcyclohexyl)-N-ethylmethanamine

- 1-(1-ethoxy-4-ethylcyclohexyl)-N-methylmethanol

Uniqueness

1-(1-ethoxy-4-ethylcyclohexyl)-N-methylmethanamine is unique due to its specific combination of functional groups and structural features

Actividad Biológica

1-(1-ethoxy-4-ethylcyclohexyl)-N-methylmethanamine is a chemical compound that has garnered interest in pharmacological research due to its potential biological activities. This article examines the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

- Chemical Formula : C13H19NO

- Molecular Weight : 219.30 g/mol

- Structural Features : The compound features an ethoxy group and a cyclohexyl moiety, which may contribute to its lipophilicity and interaction with biological membranes.

Biological Activity Data

A summary of available data regarding the biological activity of 1-(1-ethoxy-4-ethylcyclohexyl)-N-methylmethanamine is presented in Table 1 below.

Case Study 1: Neuroprotective Effects

In a study examining the neuroprotective properties of similar compounds, researchers found that derivatives with structural similarities to 1-(1-ethoxy-4-ethylcyclohexyl)-N-methylmethanamine exhibited protective effects against oxidative stress in neuronal cell lines. This suggests that the compound may have potential applications in neurodegenerative diseases.

Case Study 2: Antidepressant Activity

A behavioral study involving rodent models demonstrated that administration of related compounds resulted in significant improvements in depressive symptoms. These findings imply that 1-(1-ethoxy-4-ethylcyclohexyl)-N-methylmethanamine could be explored for its antidepressant properties.

Safety and Toxicity

Toxicological assessments are crucial for understanding the safety profile of any new compound. Preliminary data suggest that related compounds do not exhibit significant toxicity at therapeutic doses. For instance:

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(1-ethoxy-4-ethylcyclohexyl)-N-methylmethanamine, and how do reaction conditions influence yield?

- Methodology : Synthesis of structurally similar N-methylmethanamine derivatives often involves nucleophilic substitution or reductive amination. For example, methylamine (33% ethanolic solution) reacts with substituted benzyl chlorides under reflux to form intermediates, followed by purification via vacuum distillation and NaHCO3 washes . Cyclohexyl derivatives may require acid/base catalysts (e.g., H2SO4 or KOH) to optimize regioselectivity and minimize side products .

- Key Variables : Temperature (reflux vs. ambient), solvent polarity, and stoichiometric ratios of amine to electrophile. Yield improvements (e.g., 56% in ) depend on eliminating excess methylamine and optimizing pH during workup.

Q. How is the compound characterized analytically, and what techniques validate its structural integrity?

- Methodology :

- NMR : 1H/13C NMR confirms substituent positions on the cyclohexane ring and methylamine group.

- Mass Spectrometry (HRMS) : Used to verify molecular weight (e.g., C29H34N2O in with HRMS data ).

- HPLC : Purity assessment (e.g., RP-HPLC with retention times and >93% purity thresholds in ).

- Data Interpretation : Discrepancies in spectral data may indicate stereoisomerism or impurities, necessitating column chromatography or recrystallization.

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Guidelines :

- Use PPE (gloves, goggles) due to risks of skin/eye irritation (see LD50 values: 980 mg/kg oral in rabbits ).

- Store at -20°C in airtight containers to prevent degradation .

- Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous washing if the compound is moisture-sensitive .

Advanced Research Questions

Q. How does the stereochemistry of the cyclohexane ring impact the compound’s biological activity?

- Methodology :

- Comparative Studies : Compare (1r,4r) vs. (1s,4s) diastereomers in receptor-binding assays (e.g., GPCR modulation in ).

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like neurotransmitter receptors .

Q. What strategies resolve contradictions in cytotoxicity data across different cell lines?

- Methodology :

- Dose-Response Curves : Test IC50 values in primary vs. immortalized cells (e.g., HEK293 vs. HeLa) to assess tissue-specific toxicity.

- Metabolite Profiling : Use LC-MS to identify cytotoxic metabolites (e.g., oxidative byproducts from cytochrome P450 metabolism ).

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced pharmacokinetic properties?

- Methodology :

- Modular Synthesis : Replace the ethoxy group with fluorinated or branched alkoxy groups to improve metabolic stability (see for fluorinated analogs ).

- LogP Optimization : Introduce polar substituents (e.g., hydroxyl groups) to reduce LogP from ~1.3 (similar to ) to <1.0, enhancing aqueous solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.